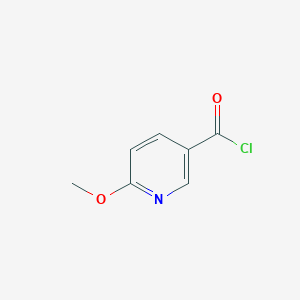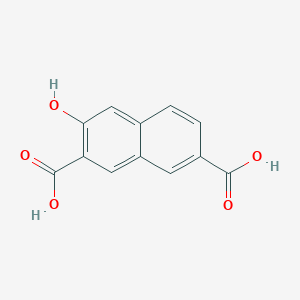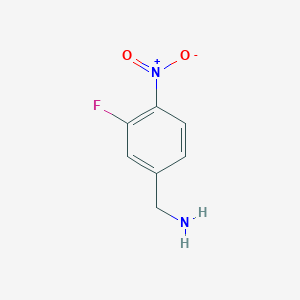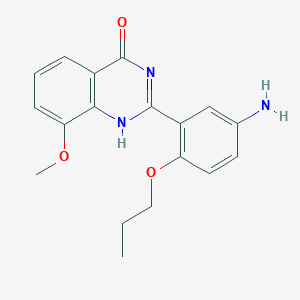
6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene" belongs to a class of chemicals that are derivatives of tetrahydronaphthalene, which are of interest due to their potential applications in chemical synthesis, pharmaceuticals, and materials science. Tetrahydronaphthalenes serve as core structures in a variety of natural products and synthetic compounds, making them valuable targets for chemical synthesis.
Synthesis Analysis
Synthesis of tetrahydronaphthalene derivatives involves multiple steps, including methylation, acylation, reduction, and halogenation. For example, a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized starting from naphthalene-2,3-diol in seven steps with an overall yield of 44%, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives, including the chloromethyl-substituted variants, often features significant conformational flexibility due to the presence of multiple substituents. High-field NMR studies can reveal conformer equilibriums, as seen in derivatives where steric effects influence biological activity (Nichols et al., 1984).
Chemical Reactions and Properties
Tetrahydronaphthalene derivatives participate in a range of chemical reactions, including nucleophilic additions and Friedel-Crafts acylations. For example, reaction with nucleophiles like NaBH3CN or PhMgBr leads to α-position adducts, demonstrating their reactivity and potential for further functionalization (Lee et al., 1995).
Aplicaciones Científicas De Investigación
- Scientific Field: Organic Chemistry
- Application : Synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines .
- Methods of Application : A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
-
Scientific Field: Polymer Chemistry
- Application : Synthesis of Hyper Cross-linked Polymers (HCPs) .
- Methods of Application : HCPs are synthesized by Friedel Craft reactions, which could potentially involve chloromethyl compounds. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
-
Scientific Field: Organic Chemistry
- Application : Chloromethylation of Aromatic Compounds .
- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Scientific Field: Nanotechnology
- Application : Evaluating nanoparticle-induced intracellular reactive oxygen species (ROS) production .
- Methods of Application : The 5- (and 6)-Chloromethyl-2?,7? Dichloro-dihydrofluorescein diacetate (CM-H2DCF-DA) assay is used for evaluating nanoparticle-induced intracellular ROS production in the RAW 264.7 macrophage cell line .
- Results or Outcomes : This assay helps in understanding the potential toxicity aspects of nanoparticles with characterization of chemical functionalization on nanoparticles .
-
Scientific Field: Organic Chemistry
- Application : Blanc Chloromethylation .
- Methods of Application : The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .
- Results or Outcomes : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve studying how to safely handle and dispose of the compound.
Direcciones Futuras
This would involve looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAGWEFEPFPFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384196 |
Source


|
| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
163117-71-3 |
Source


|
| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)




![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)


